molecular formula C12H18O B7876621 2-(2,5-Dimethylphenyl)-2-butanol

2-(2,5-Dimethylphenyl)-2-butanol

Cat. No.: B7876621
M. Wt: 178.27 g/mol
InChI Key: ZWOKKNCMEAWBMV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-butanol is a tertiary alcohol featuring a butanol backbone substituted with a 2,5-dimethylphenyl group at the second carbon. This aromatic substitution imparts unique steric and electronic properties, distinguishing it from simpler aliphatic alcohols.

  • Steric hindrance: The bulky 2,5-dimethylphenyl group may reduce reactivity in nucleophilic substitutions.
  • Electronic effects: Methyl groups at the 2- and 5-positions on the phenyl ring are moderately electron-donating, altering intermolecular interactions .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-5-12(4,13)11-8-9(2)6-7-10(11)3/h6-8,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOKKNCMEAWBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=CC(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with butan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dimethylphenyl)-2-butanol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for conversion to the corresponding chloride.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-2-butanone.

    Reduction: 2-(2,5-Dimethylphenyl)butane.

    Substitution: 2-(2,5-Dimethylphenyl)-2-chlorobutane.

Scientific Research Applications

Applications Overview

The applications of 2-(2,5-Dimethylphenyl)-2-butanol can be categorized into several areas:

  • Synthesis of Fine Chemicals
    • This compound serves as an intermediate in the synthesis of various fine chemicals. Its unique structure allows it to participate in reactions that yield more complex organic molecules.
  • Pharmaceutical Industry
    • Due to its structural characteristics, 2-(2,5-Dimethylphenyl)-2-butanol may be utilized in the pharmaceutical industry for the development of new drugs. It can act as a chiral building block in the synthesis of biologically active compounds.
  • Material Science
    • The compound can also be used in material science for the development of polymers and other materials that require specific mechanical or thermal properties.
  • Research Applications
    • In academic research, this compound is often used as a reagent in organic synthesis and as a standard for analytical methods.

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of 2-(2,5-Dimethylphenyl)-2-butanol as a chiral auxiliary in asymmetric synthesis. The compound was employed to enhance the enantioselectivity of various reactions, leading to the formation of chiral alcohols with high yields. This application highlights its significance in the pharmaceutical sector where chirality is crucial for drug efficacy.

Case Study 2: Polymer Development

Research has shown that incorporating 2-(2,5-Dimethylphenyl)-2-butanol into polymer formulations can improve thermal stability and mechanical properties. In one study, polymers synthesized with this compound exhibited enhanced resistance to thermal degradation compared to traditional formulations.

Pricing Information

QuantityPrice
1g$986
5g$2,369

Comparison of Applications

Application AreaDescription
Fine Chemicals SynthesisIntermediate for complex organic molecules
Pharmaceutical DevelopmentChiral building block for drug synthesis
Material ScienceEnhances properties of polymers and materials
Research ReagentUsed as a standard in analytical methods and organic synthesis

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-butanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Structural Analogs in the Butanol Family

Key Compounds:

2,3-Dimethyl-2-butanol (CAS 594-60-5): A tertiary aliphatic alcohol with methyl groups at carbons 2 and 3 of the butanol chain.

3,3-Dimethylbutanol (CAS 624-95-3): A primary alcohol with methyl groups at carbon 3.

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : A carboxamide derivative with a 2,5-dimethylphenyl substituent, studied for photosynthetic electron transport (PET) inhibition .

Comparative Analysis:
Property 2-(2,5-Dimethylphenyl)-2-butanol 2,3-Dimethyl-2-butanol 3,3-Dimethylbutanol N-(2,5-Dimethylphenyl)-carboxamide
Molecular Weight (g/mol) ~178.26 (estimated) 102.17 102.17 309.34
Substituent Position 2,5-dimethylphenyl 2,3-dimethyl (butanol chain) 3,3-dimethyl (butanol) 2,5-dimethylphenyl (anilide ring)
Melting Point Not Available -14°C Liquid at RT Not Reported
Bioactivity Not Reported No significant data No significant data PET inhibition (IC50 ~10 µM)
Lipophilicity High (aromatic substituent) Moderate Low High (naphthalene + phenyl groups)

Key Observations :

  • Substituent Position: The 2,5-dimethylphenyl group in 2-(2,5-Dimethylphenyl)-2-butanol introduces greater steric bulk compared to aliphatic analogs like 2,3-dimethyl-2-butanol, likely reducing solubility but enhancing interactions with hydrophobic targets.
  • Functional Group Impact: The hydroxyl group in butanol derivatives contrasts with the carboxamide group in the PET inhibitor, which contributes to hydrogen bonding and target binding .

Electronic and Steric Effects

  • This contrasts with electron-withdrawing groups (e.g., fluorine) in analogs like N-(2,5-difluorophenyl)-carboxamide, which enhance PET inhibition .
  • Steric Hindrance : The 2,5-dimethyl configuration may limit rotational freedom, affecting binding to enzymes or receptors compared to less hindered analogs.

Biological Activity

2-(2,5-Dimethylphenyl)-2-butanol, a secondary alcohol, is recognized for its potential biological activities. This compound has garnered attention in pharmacological studies due to its structural characteristics and the presence of a dimethylphenyl group, which may influence its interactions with biological targets. This article reviews the current understanding of the biological activity of 2-(2,5-Dimethylphenyl)-2-butanol, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,5-Dimethylphenyl)-2-butanol is C12H18OC_{12}H_{18}O. The compound features a secondary alcohol functional group and a dimethyl-substituted phenyl ring, contributing to its lipophilicity and potential interactions with various biological systems.

Antioxidant Activity

Research indicates that secondary alcohols, including 2-(2,5-Dimethylphenyl)-2-butanol, exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress by scavenging free radicals. In vitro studies have demonstrated that compounds with similar structures can effectively reduce oxidative damage in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
2-(2,5-Dimethylphenyl)-2-butanolTBDCurrent Study
Quercetin2.99
Ethyl-acetate fraction55.01

Antibacterial Activity

The antibacterial potential of 2-(2,5-Dimethylphenyl)-2-butanol has been explored through various studies. The compound's ability to inhibit bacterial growth can be attributed to its hydrophobic nature, allowing it to penetrate bacterial membranes effectively.

Case Study: Inhibition of H. pylori
In a study assessing the antibacterial properties against Helicobacter pylori, extracts containing similar compounds showed significant inhibition with MIC values ranging from 64 to 128 µg/mL. While specific data for 2-(2,5-Dimethylphenyl)-2-butanol is limited, its structural analogs demonstrated comparable activity profiles.

Anti-inflammatory Effects

The anti-inflammatory properties of secondary alcohols have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production in immune cells.

Mechanism of Action
The proposed mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and IL-6. In silico docking studies suggest that 2-(2,5-Dimethylphenyl)-2-butanol may interact with key enzymes involved in inflammation pathways.

Pharmacological Evaluations

Recent pharmacological evaluations have highlighted the potential therapeutic applications of 2-(2,5-Dimethylphenyl)-2-butanol. Studies indicate that this compound may be effective in treating conditions associated with oxidative stress and inflammation.

Table 2: Summary of Pharmacological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavengingCurrent Study
AntibacterialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production

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